methyl 1-methylidene-2,3-dihydroindene-4-carboxylate
Overview
Description
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with a unique structure that combines the indene and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate typically involves the reaction of 1-methylidene-2,3-dihydro-1H-indene with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methylidene-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-methylidene-2,3-dihydroindene-4-carboxylate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The pathways involved can include enzymatic catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-methylidene-2,3-dihydro-1H-indene: Lacks the ester functional group but shares the indene core structure.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a ketone group instead of a methylene group.
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Similar structure but with a ketone group at a different position.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 1-methylidene-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-10-9(8)4-3-5-11(10)12(13)14-2/h3-5H,1,6-7H2,2H3 |
InChI Key |
ANWQEMNSYLIVCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2=C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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